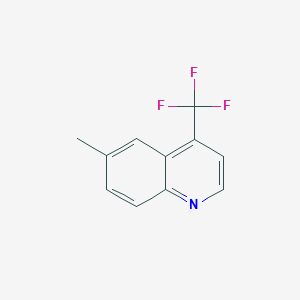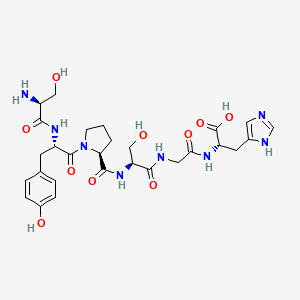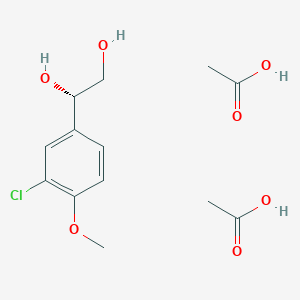![molecular formula C13H11N B12593180 1H-Cyclopenta[B]naphthalen-7-amine CAS No. 646058-50-6](/img/structure/B12593180.png)
1H-Cyclopenta[B]naphthalen-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta[B]naphthalen-7-amine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique tricyclic structure, which includes a cyclopentane ring fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopenta[B]naphthalen-7-amine typically involves multi-step organic reactions. One common method includes the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination .
Industrial Production Methods: Industrial production of this compound may involve similar high-temperature reactions, but scaled up to accommodate larger quantities. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. specific industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Cyclopenta[B]naphthalen-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products of these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Cyclopenta[B]naphthalen-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and photoinitiators for polymerization processes.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopenta[B]naphthalen-7-amine involves its interaction with molecular targets through its amine group and aromatic rings. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
- 1H-Cyclopenta[A]naphthalene
- 3H-Cyclopenta[A]naphthalene
- 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[A]naphthalen-1-one
Uniqueness: This structural difference can lead to distinct biological activities and industrial uses .
Propiedades
Número CAS |
646058-50-6 |
|---|---|
Fórmula molecular |
C13H11N |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3H-cyclopenta[b]naphthalen-6-amine |
InChI |
InChI=1S/C13H11N/c14-13-5-4-11-6-9-2-1-3-10(9)7-12(11)8-13/h1-2,4-8H,3,14H2 |
Clave InChI |
TVHOKRYDLPKWCY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C=C3C=C(C=CC3=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)
![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)


![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)


![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
